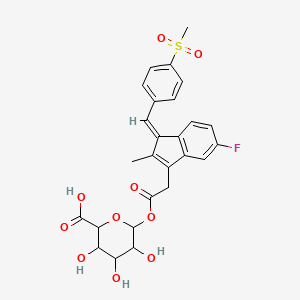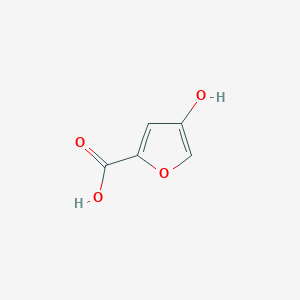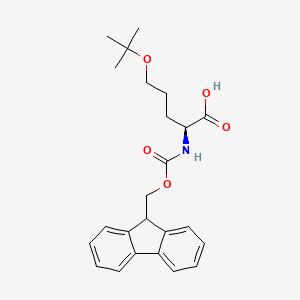
N-Fmoc-5-tert-butoxy-L-norvaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-5-tert-butoxy-L-norvaline is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butoxy side chain. This compound is valuable in the field of organic chemistry due to its stability and reactivity, making it a crucial building block for various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-5-tert-butoxy-L-norvaline typically involves the protection of the amino group of 5-tert-butoxy-L-norvaline with the Fmoc group. This can be achieved through the reaction of 5-tert-butoxy-L-norvaline with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-5-tert-butoxy-L-norvaline undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in DMF, yielding the free amino acid.
Substitution Reactions: The tert-butoxy group can be substituted under acidic conditions to yield different derivatives.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (20%) is commonly used for Fmoc deprotection.
Substitution: Trifluoroacetic acid (TFA) is used for the removal of the tert-butoxy group.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields 5-tert-butoxy-L-norvaline.
Substituted Derivatives: Substitution reactions yield various derivatives depending on the reagents used.
Scientific Research Applications
N-Fmoc-5-tert-butoxy-L-norvaline is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of N-Fmoc-5-tert-butoxy-L-norvaline primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The tert-butoxy group provides additional stability and can be selectively removed under acidic conditions .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-5,5,5-trifluoro-L-norvaline: Another Fmoc-protected amino acid derivative with a trifluoromethyl group.
Fmoc-5-aminolevulinic acid: An Fmoc-protected derivative of 5-aminolevulinic acid.
Uniqueness
N-Fmoc-5-tert-butoxy-L-norvaline is unique due to its tert-butoxy side chain, which provides additional stability and reactivity compared to other Fmoc-protected amino acids. This makes it particularly useful in the synthesis of complex peptides and proteins .
Properties
Molecular Formula |
C24H29NO5 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]pentanoic acid |
InChI |
InChI=1S/C24H29NO5/c1-24(2,3)30-14-8-13-21(22(26)27)25-23(28)29-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,25,28)(H,26,27)/t21-/m0/s1 |
InChI Key |
PKOHTKOGWKQWHE-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)(C)OCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


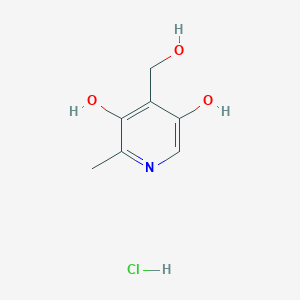
![6,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14020488.png)
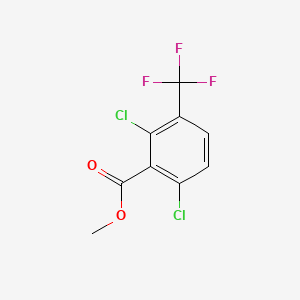

![(6aS)-2-methoxy-3-phenylmethoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B14020528.png)
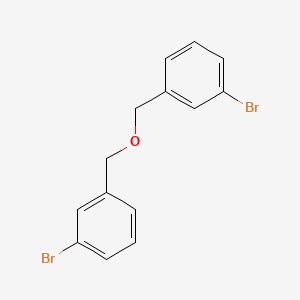

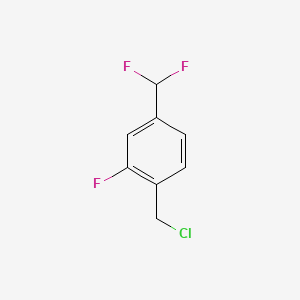
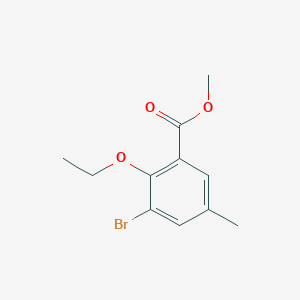
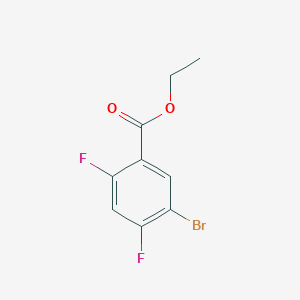
![2-(1,3-Benzodioxol-5-YL)-2-[4-(diethylamino)anilino]-1-phenylethanone hydrochloride](/img/structure/B14020554.png)

